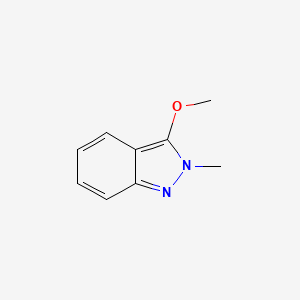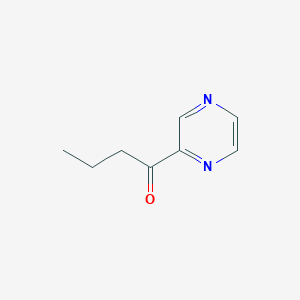
1H-Imidazo(4,5-c)pyridine-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo(4,5-c)pyridine-4,6-diol is a heterocyclic compound that features an imidazole ring fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo(4,5-c)pyridine-4,6-diol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-3-hydroxypyridine with carboxylic acids under microwave-assisted heating . This method is known for its efficiency and ability to produce the desired compound in moderate to good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazo(4,5-c)pyridine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
1H-Imidazo(4,5-c)pyridine-4,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of functional materials, such as dyes and catalysts.
Mécanisme D'action
The mechanism of action of 1H-Imidazo(4,5-c)pyridine-4,6-diol involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Imidazo(4,5-b)pyridine: Another fused heterocyclic compound with similar structural features.
Imidazo(1,2-a)pyridine: Known for its biological activities and applications in medicinal chemistry.
Imidazo(1,5-a)pyridine: Used in the synthesis of various pharmaceuticals.
Uniqueness: 1H-Imidazo(4,5-c)pyridine-4,6-diol is unique due to its specific fusion pattern and the presence of hydroxyl groups at positions 4 and 6.
Propriétés
Numéro CAS |
91160-07-5 |
|---|---|
Formule moléculaire |
C6H5N3O2 |
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
4-hydroxy-1,5-dihydroimidazo[4,5-c]pyridin-6-one |
InChI |
InChI=1S/C6H5N3O2/c10-4-1-3-5(6(11)9-4)8-2-7-3/h1-2H,(H,7,8)(H2,9,10,11) |
Clé InChI |
PGHLOKLJCKBIMX-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(NC1=O)O)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11920859.png)






![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11920915.png)
![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)



![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)

